Butyl dec-9-enoate
CAS No.:
Cat. No.: VC1911763
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26O2 |
|---|---|
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | butyl dec-9-enoate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3H,1,4-13H2,2H3 |
| Standard InChI Key | FOGBCOMHVVYKLG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CCCCCCCC=C |
Introduction
Chemical Structure and Properties
Butyl dec-9-enoate is characterized by a specific molecular structure that determines its physical and chemical behavior. The compound belongs to the family of fatty acid esters, specifically those containing medium-chain fatty acids with unsaturation.
Molecular Characteristics
The compound possesses distinct molecular characteristics that define its chemical identity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.3550 g/mol |
| IUPAC Standard InChIKey | FOGBCOMHVVYKLG-UHFFFAOYSA-N |
| Physical State | Liquid at room temperature |
The structural features include a carboxylic acid ester functional group, a terminal alkene (carbon-carbon double bond at position 9), and a butyl chain attached to the ester oxygen. These structural elements contribute to the compound's physical and chemical behavior .
Spectroscopic Properties
The gas chromatography data provides valuable information for analytical identification of Butyl dec-9-enoate:
| Column type | Active phase | Retention Index (I) | Reference | Comment |
|---|---|---|---|---|
| Capillary | Supelcowax-10 | 1874 | Ha and Lindsay, 1989 | 60 m/0.32 mm/0.25 μm, He, 50°C @ 15 min, 2 K/min; T end: 230°C |
This retention index serves as a crucial parameter for identifying the compound in complex mixtures using gas chromatography techniques .
Synthesis and Preparation Methods
The synthesis of Butyl dec-9-enoate typically involves esterification reactions between 9-decenoic acid and butanol. While specific methods for this compound aren't directly provided in the search results, the synthetic routes can be inferred from similar compounds.
Esterification Reactions
The general esterification reaction can be represented as:
9-Decenoic acid + Butanol → Butyl dec-9-enoate + Water
This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield. The reaction proceeds through nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by elimination of water.
Alternative Synthetic Routes
Several alternative synthetic approaches may be employed to obtain Butyl dec-9-enoate:
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Transesterification of methyl or ethyl 9-decenoate with butanol
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Reaction of 9-decenoyl chloride with butanol
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Enzymatic esterification using lipases as catalysts in non-aqueous media
The starting material, 9-decenoic acid, is described as a colorless to pale yellow liquid with a waxy, somewhat fruity and milky odor, which is insoluble in water but soluble in alcohol.
Applications and Research Significance
Butyl dec-9-enoate has significant applications across various fields, particularly in analytical chemistry and food science research.
Analytical Chemistry Applications
The compound serves as an important analytical standard in gas chromatography studies. Its well-defined retention index (1874 on a Supelcowax-10 column) makes it valuable for calibration and identification purposes in complex mixture analysis .
The research by Ha and Lindsay (1989) specifically focused on "Mass spectra of butyl esters of volatile branched-chain and other fatty acids occurring in milkfat and meat lipids," indicating its importance in food analysis applications .
Food Chemistry Research
Butyl dec-9-enoate has been studied extensively in the context of food chemistry, particularly for:
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Characterization of lipid profiles in dairy and meat products
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Development of analytical standards for food quality assessment
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Understanding flavor components in various food matrices
These applications stem from its structural similarity to naturally occurring fatty acid esters found in various food products.
Chemical Reactivity
The chemical structure of Butyl dec-9-enoate, particularly its ester group and unsaturated carbon-carbon double bond, makes it susceptible to various chemical reactions.
Reactions at the Ester Group
The ester functional group can undergo several important reactions:
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Hydrolysis: In acidic or basic conditions, the ester bond can be cleaved to form 9-decenoic acid and butanol
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Transesterification: Reaction with other alcohols to form different esters
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Reduction: Conversion to alcohols using reducing agents
Reactions at the Double Bond
The unsaturated double bond at position 9 is reactive toward:
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Addition reactions (hydrogenation, halogenation, hydration)
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Oxidation reactions leading to various oxygenated derivatives
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Epoxidation to form epoxide intermediates
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Cross-metathesis with other alkenes
These reaction pathways make Butyl dec-9-enoate a versatile starting material for the synthesis of more complex molecules.
Comparison with Similar Compounds
Examining the relationship between Butyl dec-9-enoate and similar compounds provides valuable insights into structure-property relationships.
Structural Homologs and Analogs
| Compound | Molecular Formula | Molecular Weight | Key Similarities | Key Differences |
|---|---|---|---|---|
| Butyl 9-decenoate | C₁₄H₂₆O₂ | 226.3550 g/mol | Reference compound | - |
| 9-Decenoic acid | C₁₀H₁₈O₂ | 170.25 g/mol | Same carbon chain with double bond at position 9 | Free acid vs. butyl ester |
| Butyl 9-hexadecenoate | C₂₀H₃₈O₂ | 310.5 g/mol | Both are butyl esters with unsaturation | Longer carbon chain (C16 vs. C10) |
The comparison reveals how structural modifications affect physical properties, reactivity, and potential applications of these related compounds .
Structure-Property Relationships
The structural features of Butyl dec-9-enoate influence its properties in specific ways:
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The butyl ester group contributes to its hydrophobicity and low water solubility
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The unsaturated double bond introduces reactivity and potential for oxidation
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The carbon chain length affects physical properties such as boiling point, melting point, and viscosity
Understanding these structure-property relationships is crucial for predicting the behavior of Butyl dec-9-enoate in various applications.
Analytical Methods for Identification
The identification and characterization of Butyl dec-9-enoate rely on various analytical techniques, with gas chromatography being particularly important.
Gas Chromatography
Gas chromatography represents a primary method for analyzing Butyl dec-9-enoate, as evidenced by the retention index data provided in the NIST WebBook. The specific conditions for optimal separation include:
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Column: Capillary column with Supelcowax-10 stationary phase
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Temperature program: Starting at 50°C (15 min hold), then 2 K/min ramp to 230°C
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Carrier gas: Helium
Mass Spectrometry
Mass spectrometry provides critical information for structural identification. The study by Ha and Lindsay (1989) specifically focused on the mass spectra of butyl esters of fatty acids, including Butyl dec-9-enoate, highlighting the importance of this technique for definitive identification .
Future Research Directions
Current research gaps suggest several promising directions for future studies on Butyl dec-9-enoate:
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Comprehensive determination of physical properties (boiling point, density, refractive index)
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Investigation of potential antimicrobial or biological activities
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Development of green synthetic methods for its preparation
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Exploration of its potential as a renewable chemical building block
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Further studies on its applications in food chemistry and flavor science
These research directions would enhance our understanding of this compound and expand its potential applications in various fields.
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